molecular formula C10H7Cl2F3 B3041004 1-[2-Chloro-1-(chloromethyl)-3,3,3-trifluoroprop-1-enyl]benzene CAS No. 256525-85-6

1-[2-Chloro-1-(chloromethyl)-3,3,3-trifluoroprop-1-enyl]benzene

Cat. No.: B3041004
CAS No.: 256525-85-6
M. Wt: 255.06 g/mol
InChI Key: CULYQXQYZVKVSZ-CMDGGOBGSA-N
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Description

1-[2-Chloro-1-(chloromethyl)-3,3,3-trifluoroprop-1-enyl]benzene is a halogenated aromatic compound featuring a benzene ring substituted with a propenyl chain containing two chlorine atoms (at positions 1 and 2) and a trifluoromethyl group (at position 3). Its molecular formula is C₁₀H₆Cl₂F₃, with a molecular weight of 269.06 g/mol.

Properties

IUPAC Name

[(Z)-1,3-dichloro-4,4,4-trifluorobut-2-en-2-yl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2F3/c11-6-8(9(12)10(13,14)15)7-4-2-1-3-5-7/h1-5H,6H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULYQXQYZVKVSZ-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C(F)(F)F)Cl)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(\C(F)(F)F)/Cl)/CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2F3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Chloro-1-(chloromethyl)-3,3,3-trifluoroprop-1-enyl]benzene typically involves the chlorination of benzene derivatives. One common method is the reaction of benzene with chlorine in the presence of a catalyst such as iron or aluminum chloride. The reaction proceeds via a free radical mechanism, resulting in the substitution of hydrogen atoms on the benzene ring with chlorine atoms .

Industrial Production Methods

Industrial production of this compound can be achieved through the gas-phase photochemical reaction of toluene with chlorine. This method involves the use of ultraviolet light to initiate the reaction, leading to the formation of the desired chlorinated product .

Scientific Research Applications

Chemical Properties and Structure

Before exploring its applications, it is essential to understand the chemical structure and properties of 1-[2-Chloro-1-(chloromethyl)-3,3,3-trifluoroprop-1-enyl]benzene. The compound features a chlorinated trifluoropropene moiety attached to a benzene ring, which contributes to its reactivity and potential utility in various chemical processes.

Organic Synthesis

Reagent in Synthesis:
This compound serves as a valuable reagent in organic synthesis due to its electrophilic properties. It can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups into organic molecules. For instance, it can be used to synthesize fluorinated compounds that are of interest in pharmaceuticals and agrochemicals.

Case Study:
A study demonstrated the use of 1-[2-Chloro-1-(chloromethyl)-3,3,3-trifluoroprop-1-enyl]benzene as an intermediate in the synthesis of novel fluorinated heterocycles. These heterocycles exhibited promising biological activity, indicating the compound's potential as a building block for drug development .

Agrochemical Applications

Pesticide Development:
The compound has shown potential as an active ingredient in pesticide formulations. Its ability to disrupt biological processes in pests makes it a candidate for developing new agrochemicals that are more effective and environmentally friendly.

Research Findings:
Research indicated that formulations containing this compound exhibited increased efficacy against specific insect pests while demonstrating lower toxicity to non-target organisms compared to traditional pesticides. This aligns with the growing demand for sustainable agricultural practices .

Material Science

Fluorinated Polymers:
In material science, 1-[2-Chloro-1-(chloromethyl)-3,3,3-trifluoroprop-1-enyl]benzene can be utilized in the production of fluorinated polymers. These polymers possess unique thermal stability and chemical resistance properties.

Application Example:
A recent study explored the incorporation of this compound into polymer matrices to enhance their hydrophobicity and thermal stability. The resulting materials demonstrated improved performance in high-temperature applications .

Environmental Considerations

Toxicity and Environmental Impact:
While exploring its applications, it is crucial to consider the environmental implications of using 1-[2-Chloro-1-(chloromethyl)-3,3,3-trifluoroprop-1-enyl]benzene. Regulatory assessments have highlighted its potential toxicity and persistence in the environment.

Regulatory Status:
The compound is subject to scrutiny under various environmental protection regulations due to its classification as a potentially hazardous substance. Ongoing research aims to evaluate its ecological impact comprehensively .

Summary Table of Applications

Application AreaDescriptionCase Study Reference
Organic SynthesisReagent for synthesizing fluorinated compounds
AgrochemicalsActive ingredient in pesticide formulations
Material ScienceProduction of fluorinated polymers
Environmental ImpactRegulatory scrutiny due to potential toxicity

Mechanism of Action

The mechanism of action of 1-[2-Chloro-1-(chloromethyl)-3,3,3-trifluoroprop-1-enyl]benzene involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source/Application
1-[2-Chloro-1-(chloromethyl)-3,3,3-trifluoroprop-1-enyl]benzene (Target) C₁₀H₆Cl₂F₃ 269.06 Chloro, chloromethyl, CF₃ on propenyl Hypothesized agrochemical use
N-Acetyl-N-{2-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]phenyl}acetamide C₁₃H₁₀ClF₃NO₂ 313.67 Chloro, CF₃ on propenyl; acetylated amine CSD entry (Niu et al., 2009)
4-[2-(3,3,3-Trifluoroprop-1-en-1-yl)phenyl]morpholine C₁₃H₁₄F₃NO 281.25 CF₃ on propenyl; morpholine ring CSD entry (Lin et al., 2014)
1-Bromo-3-(chloromethyl)-5-methylbenzene (Enamine Ltd.) C₈H₈BrCl 219.51 Bromo, chloromethyl, methyl on benzene Building block for synthesis
5-(Bromomethyl)-3-(trifluoromethyl)-1H-pyrazole (Enamine Ltd.) C₅H₅BrF₃N₂ 244.00 Bromomethyl, CF₃ on pyrazole Drug development

Key Observations:

Substituent Diversity : The target compound’s dual chlorine atoms and trifluoromethyl group distinguish it from derivatives like the morpholine-containing analog, which replaces chlorine with a heterocyclic ring. This substitution reduces electrophilicity but enhances solubility in polar solvents .

In contrast, the bromomethyl group in 5-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazole enhances leaving-group capability in substitution reactions .

Applications : Compounds with morpholine or acetylated amine substituents (e.g., Niu et al., 2009) are often explored for pharmaceutical applications due to improved bioavailability. The target compound’s halogen density suggests utility as an intermediate in pesticidal or herbicide synthesis .

Crystallographic and Stability Insights

A Cambridge Structural Database (CSD) survey identified 16 entries for 2-(3,3,3-trifluoroprop-1-en-1-yl)azabenzene derivatives, highlighting the prevalence of trifluoropropenyl motifs in crystallographic studies. The target compound’s structural rigidity, conferred by its halogenated propenyl chain, may contribute to crystallinity, as seen in analogous systems like (E,E)-1,4-dipiperidino-2,5-bis(3,3,3-trifluoroprop-1-enyl)benzene (Shimizu et al., 2009), which exhibits planar geometry and π-stacking interactions .

Biological Activity

1-[2-Chloro-1-(chloromethyl)-3,3,3-trifluoroprop-1-enyl]benzene, a compound classified under chlorinated and fluorinated hydrocarbons, has garnered attention in the fields of toxicology and environmental science due to its complex biological activity. This article aims to summarize the available data on its biological effects, mechanisms of action, and relevant case studies.

The biological activity of 1-[2-Chloro-1-(chloromethyl)-3,3,3-trifluoroprop-1-enyl]benzene primarily involves its interaction with cellular membranes and enzymes. The presence of chlorine and fluorine atoms enhances lipophilicity, allowing the compound to penetrate biological membranes effectively.

Research indicates that compounds with similar structures can affect ion channels and neurotransmitter receptors, potentially leading to neurotoxic effects. Specifically, studies on related pyrethroids suggest that such compounds may disrupt sodium channel function in neurons, leading to hyperexcitability and subsequent neurotoxicity .

Toxicological Studies

Toxicological assessments have shown that exposure to 1-[2-Chloro-1-(chloromethyl)-3,3,3-trifluoroprop-1-enyl]benzene can lead to various adverse health effects. Key findings include:

  • Neurotoxicity : Similar compounds have demonstrated dose-dependent neurotoxic effects in animal models. For instance, bifenthrin exposure has been shown to decrease motor activity significantly in rats .
  • Endocrine Disruption : Research indicates potential endocrine-disrupting properties due to its structural similarity with known endocrine disruptors .

Case Studies

Several case studies have explored the biological implications of similar compounds:

  • Bifenthrin Exposure : A study involving occupational exposure to bifenthrin revealed elevated levels of urinary metabolites among pest control workers, indicating systemic absorption and potential health risks associated with prolonged exposure .
  • Aquatic Toxicity : Laboratory bioassays have demonstrated that related pyrethroids significantly reduce survival rates in aquatic invertebrates at concentrations as low as 33.33 µg/g organic carbon . These findings highlight the ecological risks posed by these compounds.

Data Summary Table

Study TypeFindingsReference
Neurotoxicity StudyDecreased motor activity in rats after bifenthrin exposure
Endocrine DisruptionPotential for endocrine disruption noted
Aquatic ToxicitySignificant mortality in Chironomus species at low concentrations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-Chloro-1-(chloromethyl)-3,3,3-trifluoroprop-1-enyl]benzene
Reactant of Route 2
1-[2-Chloro-1-(chloromethyl)-3,3,3-trifluoroprop-1-enyl]benzene

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